molecular formula C21H22O2 B12785723 Endiandric acid A CAS No. 74591-03-0

Endiandric acid A

Cat. No.: B12785723
CAS No.: 74591-03-0
M. Wt: 306.4 g/mol
InChI Key: NCJMIMSYHAESBZ-ISPFPGQYSA-N
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Description

Endiandric acid A is a polycyclic natural product isolated from the leaves of the Australian tree Endiandra introrsa. It belongs to a family of compounds known as endiandric acids, which are characterized by their complex tetracyclic frameworks. These compounds were first isolated and structurally elucidated by D. St. C. Black and colleagues in the 1980s

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of endiandric acid A involves a series of pericyclic reactions, including electrocyclization and intramolecular Diels–Alder reactions. One notable synthetic approach involves the preparation of a linear tetraene intermediate, which undergoes an 8π/6π-electrocyclic cascade followed by an intramolecular Diels–Alder reaction . This method has been refined over the years to improve yield and efficiency.

Industrial Production Methods: While industrial-scale production of this compound is not common, the synthetic routes developed in academic research provide a foundation for potential large-scale synthesis. These methods typically involve multi-step organic synthesis, requiring precise control of reaction conditions to ensure the formation of the desired polycyclic structure.

Chemical Reactions Analysis

Types of Reactions: Endiandric acid A undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of specific functional groups using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The reactions typically yield derivatives of this compound with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

    Chemistry: As a model compound for studying pericyclic reactions and complex natural product synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Applications in the synthesis of complex organic molecules and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which endiandric acid A exerts its effects involves its interaction with specific molecular targets. The compound’s polycyclic structure allows it to engage in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors involved in disease processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Endiandric acid B
  • Endiandric acid C
  • Endiandric acid D

Properties

CAS No.

74591-03-0

Molecular Formula

C21H22O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-[(1S,2S,3R,6R,7R,10S,11S,12S)-7-phenyl-2-tetracyclo[8.2.1.03,12.06,11]trideca-4,8-dienyl]acetic acid

InChI

InChI=1S/C21H22O2/c22-19(23)11-17-16-9-8-15-14(12-4-2-1-3-5-12)7-6-13-10-18(17)21(16)20(13)15/h1-9,13-18,20-21H,10-11H2,(H,22,23)/t13-,14+,15+,16-,17-,18+,20-,21-/m1/s1

InChI Key

NCJMIMSYHAESBZ-ISPFPGQYSA-N

Isomeric SMILES

C1[C@H]2C=C[C@H]([C@H]3[C@@H]2[C@H]4[C@@H]1[C@@H]([C@H]4C=C3)CC(=O)O)C5=CC=CC=C5

Canonical SMILES

C1C2C=CC(C3C2C4C1C(C4C=C3)CC(=O)O)C5=CC=CC=C5

Origin of Product

United States

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